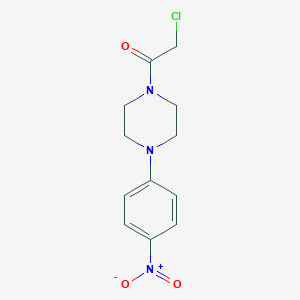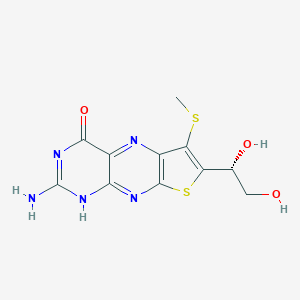![molecular formula C9H8N4O3 B099929 [6-(4-Pyrimidin-2-onyl)thymine] CAS No. 18694-06-9](/img/structure/B99929.png)
[6-(4-Pyrimidin-2-onyl)thymine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Pyrimidin-2-onyl)thymine, also known as PPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPT has been shown to inhibit a specific protein kinase, known as PIM1, which is involved in various cellular processes, including cell growth and survival.
Mécanisme D'action
PIM1 is a serine/threonine protein kinase that regulates various cellular processes, including cell growth and survival. PIM1 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] inhibits PIM1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have other biochemical and physiological effects. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [6-(4-Pyrimidin-2-onyl)thymine] in lab experiments is its specificity for PIM1. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of PIM1 in cellular processes. However, the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of [6-(4-Pyrimidin-2-onyl)thymine]. One potential application is the use of [6-(4-Pyrimidin-2-onyl)thymine] in combination with chemotherapy to enhance the efficacy of treatment. Additionally, the development of more potent and selective PIM1 inhibitors could provide new therapeutic options for the treatment of cancer. Finally, the study of the role of PIM1 in other cellular processes, such as immune cell function, could provide new insights into the role of this protein kinase in health and disease.
Conclusion
In conclusion, [6-(4-Pyrimidin-2-onyl)thymine] is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. [6-(4-Pyrimidin-2-onyl)thymine] inhibits the protein kinase PIM1, which is overexpressed in many types of cancer and promotes tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to have other biochemical and physiological effects, including the inhibition of T cell proliferation and bacterial growth. While the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments, [6-(4-Pyrimidin-2-onyl)thymine] remains a useful tool for studying the role of PIM1 in cellular processes.
Méthodes De Synthèse
The synthesis of [6-(4-Pyrimidin-2-onyl)thymine] involves several steps, including the preparation of 4-pyrimidin-2-yl aniline, which is then reacted with thymine to form the final product. The reaction is catalyzed by palladium acetate and requires several purification steps to obtain a pure product. The yield of the reaction is typically around 30%, which makes the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] relatively challenging.
Applications De Recherche Scientifique
[6-(4-Pyrimidin-2-onyl)thymine] has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. PIM1, the protein kinase inhibited by [6-(4-Pyrimidin-2-onyl)thymine], is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. By inhibiting PIM1, [6-(4-Pyrimidin-2-onyl)thymine] has the potential to reduce tumor growth and sensitize cancer cells to chemotherapy.
Propriétés
Numéro CAS |
18694-06-9 |
|---|---|
Nom du produit |
[6-(4-Pyrimidin-2-onyl)thymine] |
Formule moléculaire |
C9H8N4O3 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
5-methyl-6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O3/c1-4-6(12-9(16)13-7(4)14)5-2-3-10-8(15)11-5/h2-3H,1H3,(H,10,11,15)(H2,12,13,14,16) |
Clé InChI |
WCGFYFUFXJNAQM-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
SMILES canonique |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



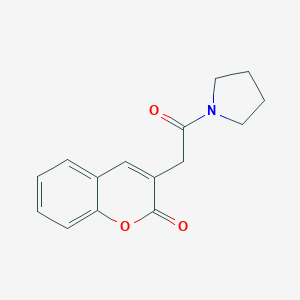
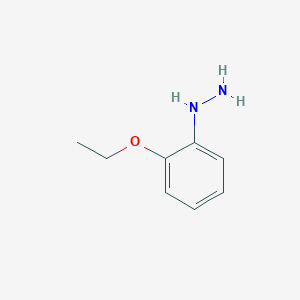
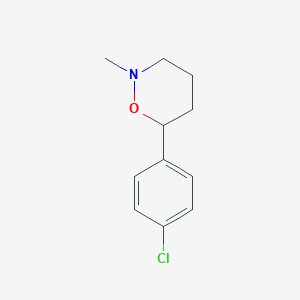
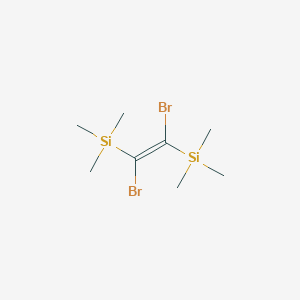
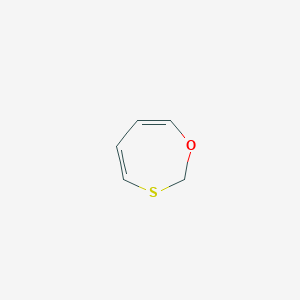
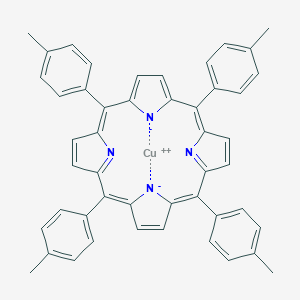
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
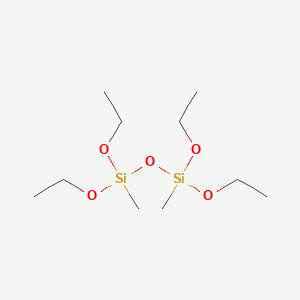
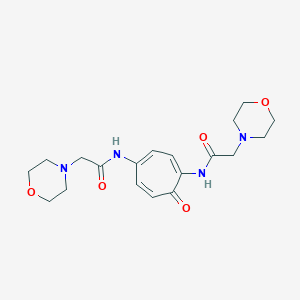
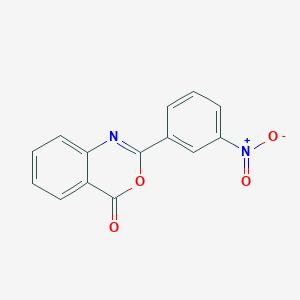
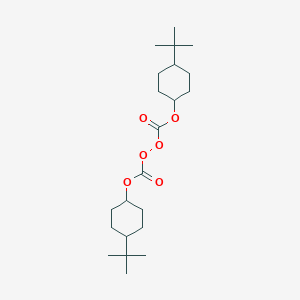
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
